![molecular formula C20H22N2O5S B2744762 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941873-74-1](/img/structure/B2744762.png)

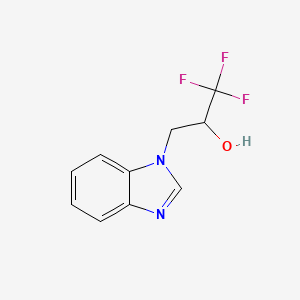

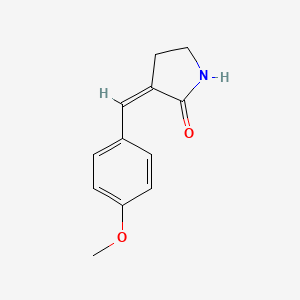

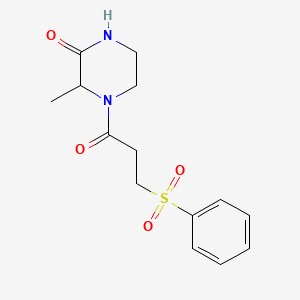

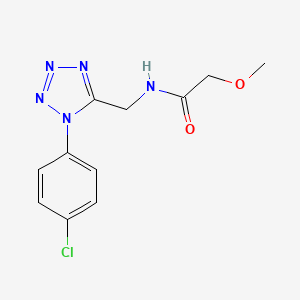

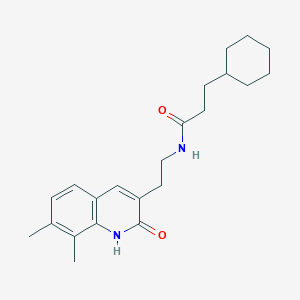

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis

The molecular formula of the compound is C20H25N3O3. The molecular weight is 355.43 . For more detailed structural information, please refer to the appropriate chemical databases or resources .Chemical Reactions Analysis

The compound has been shown to have potent fXa binding activity. The modification of the carboxamido linker was a key step in the synthesis of this compound .Physical And Chemical Properties Analysis

The compound has a melting point of >199°C (dec.) and a predicted boiling point of 625.0±55.0 °C. It has a density of 1.267 and is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Antibacterial and Anti-inflammatory Applications

Research has shown that sulfonamides bearing a 1,4-benzodioxin ring exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These compounds have been synthesized and tested for their potential as therapeutic agents for treating bacterial infections and inflammatory ailments. Notably, some derivatives demonstrated good inhibitory activity compared to the standard antibiotic Ciprofloxacin, as well as decent inhibition against the lipoxygenase enzyme, indicating their potential in treating inflammation-related diseases (Abbasi et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Another study focused on the synthesis of sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds were tested against α-glucosidase and acetylcholinesterase (AChE), enzymes relevant to diabetes and neurodegenerative diseases like Alzheimer's. The findings indicated substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE, suggesting their potential as therapeutic agents for conditions related to these enzymes (Abbasi et al., 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation lead to a decrease in blood clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits a high degree of potency and selectivity for factor Xa . It binds to factor Xa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for factor Xa over other human coagulation proteases .

Cellular Effects

This compound indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular function is due to its ability to inhibit free as well as prothrombinase- and clot-bound factor Xa activity in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct inhibition of activated factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . It has good bioavailability, low clearance, and a small volume of distribution in animals and humans .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed to improve pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Metabolic Pathways

This compound is involved in the coagulation cascade, a metabolic pathway that leads to the formation of a blood clot . It interacts with factor Xa, a key enzyme in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve multiple pathways. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Propriétés

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-14-12-15(5-7-17(14)22-9-3-2-4-20(22)23)21-28(24,25)16-6-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTHZOAJYOXPGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)

![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)

![2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2744685.png)

![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2744696.png)

![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)